5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context of Pyrrolo[2,3-b]pyridine Research
The pyrrolo[2,3-b]pyridine scaffold, a fused bicyclic system comprising pyrrole and pyridine rings, has garnered significant attention in medicinal chemistry since the mid-20th century. Early synthetic efforts, such as those documented in 1969, focused on electrophilic substitution reactions to functionalize the core structure. The discovery of natural products like trigonoine B in 2011 highlighted its biological relevance, particularly in antiviral and anticancer contexts. By the 2020s, derivatives such as 5-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine emerged as key intermediates in kinase inhibitor development, exemplified by compounds targeting FGFR and CDK8.
Nomenclature and Classification
Systematic Name :
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number :
1187421-56-2
Molecular Formula :
C₈H₉BrN₂
Classification :
- Heterocyclic Compound : Fused bicyclic system (pyrrole + pyridine).
- 7-Azaindole Derivative : Nitrogen atom at the 7-position of the indole analog.
- Dihydro Structure : Partial saturation at the 2,3-positions of the pyrrole ring.
Structural Characteristics
The compound features:
- Pyrrolo[2,3-b]pyridine Core : A planar bicyclic system with π-conjugation across the fused rings.
- Substituents :
- Dihydro Saturation : Reduces aromaticity in the pyrrole ring, increasing flexibility and altering electronic properties.
| Property | Value |
|---|---|
| Molecular Weight | 213.08 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Structure-Property Relationships
- Electrophilic Reactivity : The bromine atom at position 5 facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives.
- Solubility : The methyl group and dihydro saturation reduce crystallinity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Bioavailability : Partial saturation decreases planarity, potentially improving membrane permeability compared to fully aromatic analogs.
Position in the 7-Azaindole Derivative Landscape
7-Azaindoles are privileged scaffolds in drug discovery due to their ability to mimic purine bases in kinase binding pockets. This derivative distinguishes itself through:
- Bromine Substitution : Provides a handle for late-stage functionalization, unlike unsubstituted 7-azaindoles.
- Methyl Group : Mitigates metabolic oxidation at the 1-position, a common issue in azaindole pharmacology.
- Dihydro Modification : Reduces off-target interactions with enzymes sensitive to fully aromatic systems, such as cytochrome P450 isoforms.
Comparative analysis with related structures:
| Derivative | Key Features | Biological Target |
|---|---|---|
| Trigonoine B | Pyrrolo[2,3-c]quinoline | Anti-HIV |
| S01 | Pyrrolo[2,3-b]pyridine-carboxamide | GSK-3β |
| Compound 4h | FGFR-inhibitory pyrrolo[2,3-b]pyridine | FGFR1/2/3 |
This compound’s unique substitution pattern positions it as a versatile intermediate for developing selective kinase inhibitors, leveraging both steric and electronic modulation.
Properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMNXFSODKNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187421-56-2 | |
| Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research has indicated that pyrrolopyridine derivatives, including 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, exhibit promising anticancer activity. For instance, studies have shown that modifications to the pyrrolopyridine scaffold can enhance the potency of kinase inhibitors, which are crucial in cancer treatment. The structural characteristics of this compound allow it to interact effectively with biological targets involved in cancer progression.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrrolopyridine could inhibit specific kinases associated with tumor growth. The introduction of bromine at the 5-position is believed to enhance binding affinity and selectivity towards these targets, making it a valuable lead compound for further drug development .
2. Neuropharmacology
The compound's structure suggests potential applications in treating neurodegenerative diseases. Pyrrolopyridines have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
In a preclinical study, a related pyrrolopyridine derivative was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may similarly possess neuroprotective properties, warranting further investigation into its therapeutic potential in neurodegenerative disorders .
Synthetic Applications
1. Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and cyclizations.
Table: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Yield |
|---|---|---|
| Cross-Coupling with Palladium | 90°C in 1,4-Dioxane under N₂ atmosphere | 13.9 g |
| Nucleophilic Substitution | Varies depending on nucleophile used | Varies |
These reactions highlight the compound's versatility as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Key Differences and Implications
Substituent Position and Electronic Effects
- Bromine Position : Bromine at position 5 (target compound) vs. position 3 (CAS 281192-91-4) directs electrophilic substitution differently. For example, nitration of the target compound (yielding 23 ) occurs at position 3 , while bromine at position 3 may hinder such reactivity.
- Methyl vs.
Saturation and Solubility
- The 2,3-dihydro motif in the target compound and 24g reduces aromaticity, likely increasing solubility in polar solvents compared to fully aromatic analogs (e.g., 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) .
Functional Group Reactivity
Biological Activity
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural representation can be expressed using SMILES notation as CN1CCC2=C1N=CC(=C2)Br . This compound features a bromine atom at the 5-position and a methyl group at the 1-position of the pyrrolo ring.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. SAR studies have indicated that modifications to the pyrrolo ring can significantly influence the compound's biological activity. For instance, variations in substituents on the pyrrole nitrogen and carbon skeleton have been shown to enhance potency against specific biological targets .
Inhibition of Phosphodiesterases
One of the notable biological activities of compounds related to the pyrrolo[2,3-b]pyridine scaffold is their inhibition of phosphodiesterases (PDEs), particularly PDE4B. For example, derivatives such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have demonstrated significant inhibitory effects on PDE4B with IC50 values around . These compounds could potentially be used in treating inflammatory diseases due to their ability to inhibit TNF-α release from macrophages.
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 11h | PDE4B | 0.48 | Potent inhibitor |
| Rolipram | PDE4B | 0.10 | Positive control |
Anticancer Properties
Research has also explored the anticancer potential of this class of compounds. For instance, studies on related structures have shown significant antiproliferative activity against various cancer cell lines such as HeLa and HCT116. Compounds derived from the pyrrolo framework have been linked to selective inhibition of cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation .
Case Studies
Case Study 1: PDE4B Inhibition
A study evaluated a series of pyrrolo derivatives for their ability to inhibit PDE4B. The most potent compound exhibited an IC50 value comparable to established inhibitors like rolipram. This suggests that modifications to the pyrrolo structure can yield effective anti-inflammatory agents .
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing derivatives with enhanced selectivity for CDK2 over CDK9. One compound showed an IC50 value of against CDK2, indicating its potential as a targeted therapy for cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, and how is its purity optimized?
The synthesis typically involves alkylation of the pyrrolopyridine core. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be methylated using NaH as a base and methyl iodide in THF, yielding 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a 75% yield . For the dihydro derivative, hydrogenation or selective reduction of the pyrrole ring may be required. Purification is achieved via silica gel chromatography (heptane/ethyl acetate gradients) or recrystallization, with purity verified by NMR (e.g., δ 2.37 ppm for methyl groups in ^1H NMR) .
Q. How is the structure of this compound confirmed experimentally?
Key techniques include:
- ^1H/^13C NMR : Methyl groups appear as singlets (δ ~2.3–2.5 ppm), while aromatic protons show characteristic splitting patterns (e.g., doublets at δ 8.3–8.5 ppm for pyridine protons) .
- X-ray crystallography : For non-dihydro analogs, planar azaindole skeletons with N–H⋯N hydrogen bonding are observed, which may differ in dihydro derivatives due to reduced aromaticity .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 211–213 for brominated analogs) confirm molecular weight .
Q. What are common functionalization strategies for this compound in medicinal chemistry?
The bromine atom at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl groups. For example, 5-bromo-pyrrolopyridines react with 3,4-dimethoxyphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol, yielding biaryl derivatives . Nitration (using fuming HNO₃ at 0°C) or formylation (Vilsmeier-Haack reagent) can further diversify the scaffold .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields or regioselectivity for this compound?
Discrepancies in yields (e.g., 36–75% for similar alkylations ) may arise from:
- Reaction conditions : Temperature, solvent polarity, and base strength (e.g., NaH vs. KOH) influence reactivity.
- Purification methods : Silica gel chromatography vs. recrystallization impacts recovery rates.
For regioselectivity issues (e.g., competing N1 vs. N9 alkylation), computational modeling (DFT) or kinetic studies can identify transition-state preferences .
Q. What structural insights from crystallography or computational modeling guide SAR studies?
X-ray data for non-dihydro analogs reveal planar geometries and hydrogen-bonding networks (e.g., N–H⋯N dimers) . For dihydro derivatives, reduced planarity may alter π-stacking interactions with biological targets. Docking studies can predict how methyl and dihydro groups modulate binding to kinases or receptors, as seen in pyrrolopyridine-based inhibitors .
Q. How do researchers resolve conflicting biological activity data for derivatives of this compound?
Contradictory results (e.g., varying IC₅₀ values in kinase assays) may stem from:
Q. What methodologies optimize the compound’s stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
